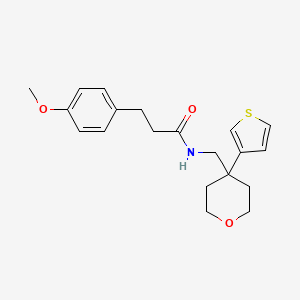

![molecular formula C21H23N3O2 B2554187 N-benzyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574546-71-6](/img/structure/B2554187.png)

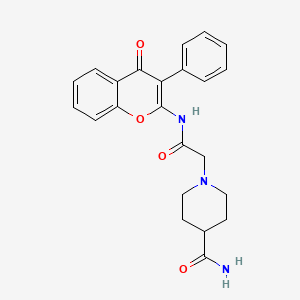

N-benzyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-benzyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C21H23N3O2 and its molecular weight is 349.434. The purity is usually 95%.

BenchChem offers high-quality N-benzyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Imidazole derivatives have been investigated for their antibacterial potential. This compound’s unique structure may contribute to inhibiting bacterial growth by interfering with essential cellular processes. Researchers have synthesized and evaluated imidazole-based compounds for their antibacterial efficacy against various pathogens .

Antifungal Properties

The imidazole ring system has shown promise as an antifungal agent. Investigating the antifungal activity of this compound could provide insights into its effectiveness against fungal infections .

Antitumor Effects

Certain imidazole-containing compounds exhibit antitumor properties. Researchers have explored their potential as chemotherapeutic agents. Investigating the impact of this compound on tumor cell lines could reveal its antitumor mechanisms .

Insecticidal Applications

Imidazole derivatives have been studied for their insecticidal properties. Investigating whether this compound affects insect pests could be valuable for pest control strategies .

Non-Linear Optical (NLO) Materials

Imidazole-containing compounds have been used in the development of NLO materials. These materials find applications in optical devices, sensors, and communication systems. Exploring the NLO properties of this compound could contribute to its potential use in photonics .

Solar Cell Components

Some imidazole-based compounds have been investigated for their suitability as components in solar cells. Understanding how this compound interacts with photovoltaic materials could inform solar cell design and efficiency .

Other Potential Applications

Beyond the mentioned fields, consider exploring additional areas such as antioxidant activity, anti-inflammatory effects, or enzyme inhibition. Imidazole derivatives often exhibit diverse biological activities, and further research could uncover novel applications for this compound.

Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Read more Experimental and theoretical study of S-benzyl β-N-(-2-methyl-3 … (2019). Read more Synthesis and antitumor effects of novel benzyl naphthyl sulfoxide … (2021). Read more Selection of boron reagents for Suzuki–Miyaura coupling. (2014). Read more

Mechanism of Action

Target of Action

Many compounds with a quinoline structure, like “N-benzyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide”, have been found to have interesting pharmaceutical and biological activities, making them valuable in drug research and development .

Mode of Action

The mode of action of such compounds often involves interactions with various biological targets. For example, some quinoline derivatives have been used to treat nocturnal leg cramps and arthritis .

Biochemical Pathways

Quinoline derivatives are known to play a role in cell biology and have been used in the treatment of various disorders .

Pharmacokinetics

The pharmacokinetics of a compound can be influenced by its chemical structure and the presence of functional groups .

Result of Action

Quinoline derivatives have been found to display various biologically vital properties .

Action Environment

The action, efficacy, and stability of “N-benzyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” can be influenced by various environmental factors. For example, some compounds need to be stored in a dark place at a specific temperature to maintain their stability .

properties

IUPAC Name |

N-benzyl-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c1-23-18-13-16(20(25)22-14-15-7-3-2-4-8-15)10-11-17(18)21(26)24-12-6-5-9-19(23)24/h2-4,7-8,10-11,13,19H,5-6,9,12,14H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBNSNYIFSWCGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-2-azabicyclo[2.1.1]hexane](/img/structure/B2554107.png)

![N-(2,2-diethoxyethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2554116.png)

![Methyl 4-[(2-methyl-5-oxopyrrolidin-2-yl)methyl]benzoate](/img/structure/B2554123.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2554125.png)

![N-(3-acetylphenyl)-2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2554126.png)

![(E)-2-amino-N-(3,5-dimethylphenyl)-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2554127.png)